molecular formula C11H12BrNO4 B4938619 (3-methoxyphenyl) N-(3-bromopropanoyl)carbamate

(3-methoxyphenyl) N-(3-bromopropanoyl)carbamate

Cat. No.: B4938619
M. Wt: 302.12 g/mol
InChI Key: ZKYMCTAKAUKNIS-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate is an organic compound with the molecular formula C11H12BrNO4. This compound is characterized by the presence of a methoxyphenyl group, a bromopropanoyl group, and a carbamate linkage. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 3-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with an isocyanate to form the final carbamate product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates with different functional groups.

    Hydrolysis: 3-Methoxyphenylamine and 3-bromopropanoic acid.

    Oxidation and Reduction: Quinones and amines, respectively.

Scientific Research Applications

(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methoxyphenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl (3-bromopropanoyl)carbamate
  • Piperonyl N-(3-methoxyphenyl)carbamate

Comparison

(3-Methoxyphenyl) N-(3-bromopropanoyl)carbamate is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and binding properties. Compared to 2-methoxyphenyl (3-bromopropanoyl)carbamate, the 3-methoxy isomer may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

(3-methoxyphenyl) N-(3-bromopropanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-16-8-3-2-4-9(7-8)17-11(15)13-10(14)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYMCTAKAUKNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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